2-Bromo-1,3-dimethyl-4-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of bromo-nitrobenzene derivatives is a topic of interest due to their applications as intermediates in the production of various pharmaceuticals and organic materials. For instance, 1-Bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1-(2-Bromoethyl)-2-nitrobenzene is synthesized through electrochemical reductions at carbon cathodes in dimethylformamide (DMF) . These methods suggest possible synthetic routes for 2-Bromo-1,3-dimethyl-4-nitrobenzene, which may involve bromination and nitration steps under controlled conditions.
Molecular Structure Analysis
The molecular structure of bromo-nitrobenzene derivatives is characterized by the presence of bromine and nitro groups attached to a benzene ring. The position of these substituents can significantly affect the compound's reactivity and physical properties. For example, the structure of 1-bromo-2,4-dinitrobenzene is confirmed by IR and NMR spectrometry . These techniques could also be used to analyze the structure of 2-Bromo-1,3-dimethyl-4-nitrobenzene, ensuring the correct placement of substituents.
Chemical Reactions Analysis
Bromo-nitrobenzene compounds participate in various chemical reactions. The electrochemical reduction of 1-(2-Bromoethyl)-2-nitrobenzene leads to the formation of 1-nitro-2-vinylbenzene and 1H-indole, depending on the presence of a proton donor . Another study shows that α-Bromoacylpolymethylbenzenes react with fuming nitric acid to yield nitromethyl derivatives, which can undergo further cyclization to produce indan-1-one and inden-1-one derivatives . These reactions highlight the potential reactivity of 2-Bromo-1,3-dimethyl-4-nitrobenzene in nucleophilic substitution and cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-nitrobenzene derivatives are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and electron-donating methyl groups can affect the compound's boiling point, melting point, solubility, and stability. For example, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene discusses factors affecting the reaction, such as raw material rate, reaction time, and temperature . These factors are also relevant for the synthesis and handling of 2-Bromo-1,3-dimethyl-4-nitrobenzene, as they can impact the yield and quality of the final product.
Scientific Research Applications
Reactivity in Ionic Liquids
A study by Ernst et al. (2013) investigated the reactivity of 1-bromo-4-nitrobenzene radical anions in an ionic liquid, revealing that the ionic solvent promotes reactivity, potentially via stabilization of charged products. This behavior contrasts with that in conventional non-aqueous solvents like acetonitrile, suggesting unique applications in electrochemistry and synthesis within ionic liquid environments (Ernst et al., 2013).
Synthesis of Intermediates for Pharmaceuticals
Zhai Guang-xin (2006) described the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in the production of dofetilide, a medication for arrhythmia. The study focused on the Williamson Reaction and explored various conditions, indicating the compound's relevance in pharmaceutical synthesis (Zhai Guang-xin, 2006).
Bromination Reactions
Sobolev et al. (2014) demonstrated that barium tetrafluorobromate (III) acts as a highly active brominating agent. When interacting with nitrobenzene, it forms pure 3-bromo-nitrotoluene, suggesting its efficiency in typical electrophilic bromination of aromatic compounds with electron-donating and accepting substituents (Sobolev et al., 2014).
Cryocrystallization Studies
Sparkes et al. (2014) obtained the crystal structures of 1,2-dimethyl-3-nitrobenzene through in-situ cryocrystallization. This study highlights the compound's role in understanding weak intermolecular interactions like C-H...O and π-π interactions in crystal structures (Sparkes et al., 2014).
Electrochemical Studies
Silvester et al. (2006) explored the electrochemical reduction of nitrobenzene in an ionic liquid, providing insights into the electron transfer mechanisms and the effect of solvent viscosity on voltammetry. This has implications for the use of nitrobenzene derivatives in electrochemistry (Silvester et al., 2006).
Photoreaction Studies
McIntyre et al. (2004) studied the photoreaction of nitrobenzenes, including derivatives like 2-Bromo-1,3-dimethyl-4-nitrobenzene, with hydrobromic acid, revealing efficient reactions leading to high yields of tribromoanilines. This offers insights into the photochemical properties of nitrobenzene derivatives (McIntyre et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1,3-dimethyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZIUZUDLBDCMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496214 | |
Record name | 2-Bromo-1,3-dimethyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3-dimethyl-4-nitrobenzene | |
CAS RN |
60956-25-4 | |
Record name | 2-Bromo-1,3-dimethyl-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60956-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1,3-dimethyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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